Cas no 2171559-63-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid
- 2171559-63-8
- EN300-1498181
-
- インチ: 1S/C27H21IN2O5/c1-2-7-23(25(31)29-24-14-16(26(32)33)12-13-22(24)28)30-27(34)35-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-14,21,23H,7,15H2,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: IFSUQGHIGDDWCG-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=O)O)C=C1NC(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 580.04952g/mol
- 同位素质量: 580.04952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 819
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 105Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1498181-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1498181-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1498181-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1498181-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1498181-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1498181-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1498181-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1498181-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1498181-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1498181-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]-4-iodobenzoic acid |
2171559-63-8 | 1g |
$3368.0 | 2023-06-05 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acidに関する追加情報
3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic Acid: A Comprehensive Overview
The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid (CAS No. 2171559-63-8) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentynamide moiety, and an iodobenzoic acid component. The combination of these functional groups makes it a versatile building block for various applications.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during reactions. The pentynamide moiety introduces alkyne functionality, which is highly sought after in click chemistry and the synthesis of bioconjugates. The iodobenzoic acid component adds both electronic diversity and potential for further functionalization, making this compound a valuable intermediate in drug discovery and materials development.
One of the most promising applications of this compound lies in its use as a precursor for bioorthogonal reactions. These reactions, which are compatible with biological systems, have revolutionized the study of molecular interactions in vivo. By incorporating this compound into bioconjugate systems, researchers can achieve unprecedented control over molecular assembly and function. For instance, studies have demonstrated its utility in the development of fluorescent probes for tracking protein interactions in real-time.
In addition to its role in bioconjugate chemistry, this compound has shown potential in the synthesis of advanced materials. The alkyne functionality within the pentynamide moiety enables the formation of robust covalent networks through cycloaddition reactions. This property has been leveraged in the creation of stimuli-responsive polymers and self-healing materials, which are at the forefront of materials science research.
From a synthetic perspective, the construction of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-iodobenzoic acid involves a multi-step process that demands meticulous control over reaction conditions. Key steps include the coupling of the Fmoc group to an amino acid derivative, followed by the introduction of the pentynamide moiety via alkyne metathesis. The final step involves iodination to yield the fully functionalized product.
Recent studies have also explored the use of this compound in drug delivery systems. Its unique combination of functional groups allows for targeted drug delivery through bioorthogonal chemistry. For example, researchers have utilized this compound as a linker in antibody-drug conjugates (ADCs), enhancing their stability and efficacy in vitro and in vivo.
In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-4-i
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